molecular formula C26H28N4O B11209325 N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11209325
M. Wt: 412.5 g/mol
InChI Key: XQOGXVRGDXJVMT-UHFFFAOYSA-N
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Description

N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of cycloheptyl, methoxyphenyl, and phenyl groups further enhances its chemical properties and biological activities.

Preparation Methods

The synthesis of N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as dimethyl malonate and ethyl cyanoacetate . . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as aurora kinase A and epidermal growth factor receptor kinase, leading to the disruption of key signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to these targets and inhibit their activity is attributed to its unique chemical structure and functional groups.

Comparison with Similar Compounds

N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

N-cycloheptyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H28N4O/c1-31-22-15-13-21(14-16-22)30-17-23(19-9-5-4-6-10-19)24-25(27-18-28-26(24)30)29-20-11-7-2-3-8-12-20/h4-6,9-10,13-18,20H,2-3,7-8,11-12H2,1H3,(H,27,28,29)

InChI Key

XQOGXVRGDXJVMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCCCC4)C5=CC=CC=C5

Origin of Product

United States

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